![molecular formula C8H8INO B1278300 1-(4-Amino-3-iodophenyl)ethanone CAS No. 97776-06-2](/img/structure/B1278300.png)
1-(4-Amino-3-iodophenyl)ethanone
Overview
Description
1-(4-Amino-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H8INO. It is characterized by the presence of an amino group (-NH2) and an iodine atom attached to a phenyl ring, along with an ethanone group (-COCH3).
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Amino-3-iodophenyl)ethanone can be synthesized through several methods. One common approach involves the iodination of 4-aminoacetophenone using molecular iodine in the presence of an oxidizing agent. The reaction typically occurs in a solvent such as acetic acid or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-3-iodophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted phenyl ethanones.
Oxidation Products: Carboxylic acids and related compounds.
Reduction Products: Alcohols and other reduced derivatives.
Scientific Research Applications
Chemical Applications
1. Building Block in Organic Synthesis
1-(4-Amino-3-iodophenyl)ethanone is utilized as a precursor for synthesizing more complex organic molecules. The presence of the iodine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups. This characteristic makes it valuable in the development of new materials and compounds.
2. Functionalization of Aromatic Compounds
The compound can be employed in the functionalization of aromatic systems, leading to the creation of derivatives with enhanced properties. This is particularly useful in materials science and the synthesis of fine chemicals.
Biological Applications
1. Biochemical Probes
Due to its structural features, this compound is being investigated for its potential as a biochemical probe. The amino group can form hydrogen bonds with biological macromolecules, while the iodine can participate in halogen bonding. This dual interaction may affect enzyme activity and protein function, making it a candidate for studying enzyme interactions and cellular processes.
2. Antimicrobial and Anticancer Activities
Research has indicated that compounds with similar structures exhibit antimicrobial and anticancer properties. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its therapeutic potential.
Medicinal Chemistry
1. Drug Development
The compound is explored for its role in drug development. Its ability to undergo various chemical reactions allows it to serve as an intermediate in synthesizing pharmaceutical compounds. Notably, derivatives of this compound are being evaluated for their efficacy against specific diseases.
2. Mechanism of Action
The mechanism of action involves interactions with specific molecular targets within biological systems. The compound's structural characteristics suggest that it may modulate oxidative stress pathways and apoptosis, contributing to its potential therapeutic effects.
Industrial Applications
1. Production of Pharmaceuticals and Fine Chemicals
In industrial settings, this compound is utilized in the synthesis of pharmaceuticals and fine chemicals. Its unique reactivity profile allows for the efficient production of complex molecules required in various applications.
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-iodophenyl)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein function, and cellular processes. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparison with Similar Compounds
4-Aminoacetophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
3-Iodo-4-nitroacetophenone: Contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
4-Iodoacetophenone: Lacks the amino group, affecting its biological activity and chemical behavior
Uniqueness: 1-(4-Amino-3-iodophenyl)ethanone is unique due to the presence of both an amino group and an iodine atom on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Biological Activity
1-(4-Amino-3-iodophenyl)ethanone, also known by its CAS number 97776-06-2, is a compound of interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : CHINO
- Molecular Weight : 233.06 g/mol
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Structural Representation :
This compound exhibits various biological activities attributed to its structural characteristics. The presence of the amino and iodo groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
1. Antioxidant Activity
Research indicates that compounds with similar structures can exhibit antioxidant properties, potentially reducing oxidative stress in cells. This is crucial in preventing cellular damage associated with various diseases.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Its effectiveness against specific bacterial strains could be attributed to its ability to disrupt bacterial cell walls or interfere with metabolic processes.
Pharmacological Effects
The pharmacological profile of this compound includes:
Effect | Description |
---|---|
Antioxidant | Reduces oxidative stress |
Antimicrobial | Inhibits growth of certain bacteria |
Cytotoxicity | Potential to induce apoptosis in cancer cells |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of various phenolic compounds, including derivatives of this compound. The results demonstrated significant scavenging activity against free radicals, suggesting a protective role against oxidative damage in cellular systems .
Case Study 2: Antimicrobial Activity
In vitro assessments revealed that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL, indicating potential use as an antimicrobial agent .
Case Study 3: Cytotoxic Activity in Cancer Cells
Research conducted on various cancer cell lines showed that treatment with this compound resulted in significant cytotoxic effects. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
1-(4-amino-3-iodophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDASWGPRZACTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452699 | |
Record name | Ethanone, 1-(4-amino-3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97776-06-2 | |
Record name | 1-(4-Amino-3-iodophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97776-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(4-amino-3-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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